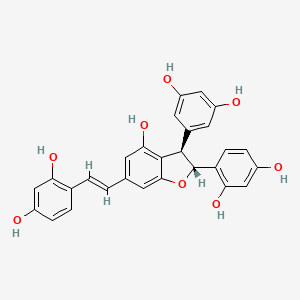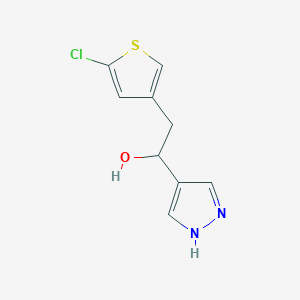
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a compound that features a chlorinated thiophene ring and a pyrazole ring connected via an ethan-1-ol linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is chlorinated at the 5-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The chlorinated thiophene and the pyrazole are coupled using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: The final step involves the reduction of the intermediate product to form the ethan-1-ol linker using reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the pyrazole ring to form pyrazoline.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the chlorinated thiophene and pyrazole rings, contribute to its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure with a bromine atom instead of chlorine.
2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure with a methyl group instead of chlorine.
2-(5-Nitrothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure with a nitro group instead of chlorine.
Uniqueness
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its biological activity or provide specific chemical properties that are not present in similar compounds.
Eigenschaften
Molekularformel |
C9H9ClN2OS |
|---|---|
Molekulargewicht |
228.70 g/mol |
IUPAC-Name |
2-(5-chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2OS/c10-9-2-6(5-14-9)1-8(13)7-3-11-12-4-7/h2-5,8,13H,1H2,(H,11,12) |
InChI-Schlüssel |
VICQUNFOQHMMCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1CC(C2=CNN=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


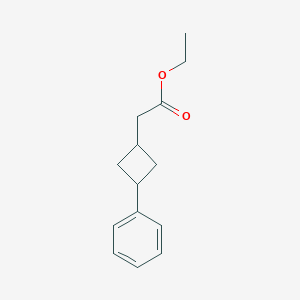
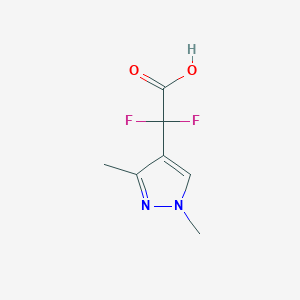
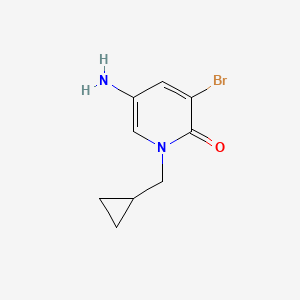
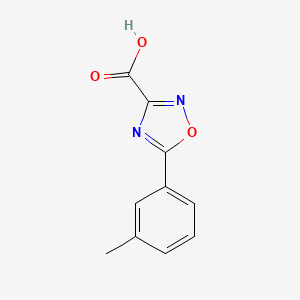
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
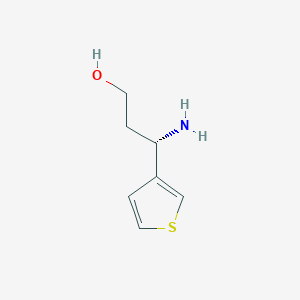

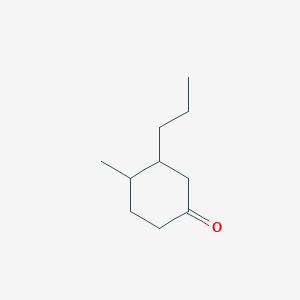
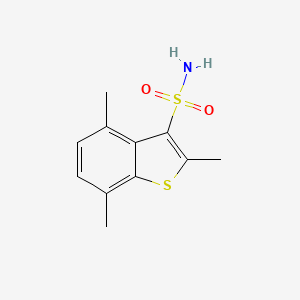
![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
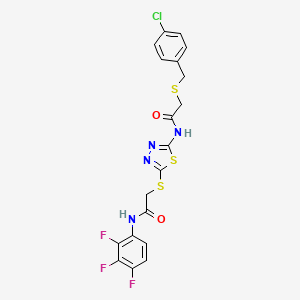
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)

